molecular formula C8H7BrClNO B13048154 (3S)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine

(3S)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13048154
M. Wt: 248.50 g/mol
InChI Key: XCQGMCQQUZKXNJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine: is a chemical compound that belongs to the class of benzofurans. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzofuran ring, along with an amine group at the 3rd position. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine typically involves the following steps:

    Bromination and Chlorination: The starting material, 2,3-dihydro-1-benzofuran, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 7th and 5th positions, respectively. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.

    Amination: The brominated and chlorinated benzofuran is then subjected to amination to introduce the amine group at the 3rd position. This can be done using ammonia (NH3) or an amine derivative under appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the bromine and chlorine atoms to their respective hydrogenated forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrogenated benzofuran derivatives.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3S)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.

Medicine:

    Drug Development: Due to its structural features, the compound may serve as a lead compound in the development of new pharmaceuticals with potential therapeutic applications.

Industry:

    Chemical Industry: The compound can be used in the chemical industry for the production of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3S)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

    (3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine: Lacks the chlorine atom at the 5th position.

    (3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine: Lacks the bromine atom at the 7th position.

    (3S)-7-Bromo-5-chloro-1-benzofuran-3-amine: Lacks the dihydro group at the 2,3 positions.

Uniqueness: The presence of both bromine and chlorine atoms, along with the dihydro and amine groups, makes (3S)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

(3S)-7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrClNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m1/s1

InChI Key

XCQGMCQQUZKXNJ-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C(=CC(=C2)Cl)Br)N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)Cl)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.